(6Z)-2-BENZYL-5-IMINO-6-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Benzyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
Vorbereitungsmethoden
The synthesis of (6Z)-2-BENZYL-5-IMINO-6-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves a one-pot, three-component reaction. This method includes the reaction of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole with aldehydes and active methylene compounds in the presence of a catalyst such as vanadium oxide loaded on fluorapatite . The reaction is carried out in ethanol at room temperature, resulting in high yields of the desired product.
Analyse Chemischer Reaktionen
2-Benzyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions, including:
Condensation Reactions: Reacts with aromatic and heterocyclic aldehydes in the presence of triethylamine to form condensation products.
Cycloaddition Reactions: Reacts with carbon disulfide to yield 2,6-disubstituted 8-thioxo-9,9a-dihydro-1,3,4-thiadiazolo[3′,2′∶1,2]pyrimidino[5,6-d]1,3-thiazine derivatives.
Reduction and Deamination Reactions: Involved in the synthesis of 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-one derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Exhibits antimicrobial, anticancer, and antioxidant activities.
Materials Science:
Wirkmechanismus
The mechanism of action of (6Z)-2-BENZYL-5-IMINO-6-[(4-METHYLPHENYL)METHYLIDENE]-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit key enzymes and disrupt cellular processes. For example, it can inhibit bacterial and cancer cell proliferation by interfering with DNA replication and inducing apoptosis .
Vergleich Mit ähnlichen Verbindungen
2-Benzyl-5-imino-6-(4-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique compared to other similar compounds due to its specific structural features and biological activities. Similar compounds include:
1,3,4-Thiadiazolo[3,2-a]pyrimidines: Known for their antimicrobial and anticancer properties.
Benzo[4,5]thiazolo[3,2-a]pyrimidines: Exhibit similar biological activities but differ in their structural framework.
This compound’s unique combination of a thiadiazolo[3,2-a]pyrimidine core with benzyl and methylbenzylidene substituents contributes to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C20H16N4OS |
---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(6Z)-2-benzyl-5-imino-6-[(4-methylphenyl)methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H16N4OS/c1-13-7-9-15(10-8-13)11-16-18(21)24-20(22-19(16)25)26-17(23-24)12-14-5-3-2-4-6-14/h2-11,21H,12H2,1H3/b16-11-,21-18? |
InChI-Schlüssel |
XFJQJSHUYDYQIJ-ALGNWURXSA-N |
SMILES |
CC1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4 |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.